Home > Products > Screening Compounds P132107 > 3,4-Dibenzyloxy-beta-nitrostyrene
3,4-Dibenzyloxy-beta-nitrostyrene -

3,4-Dibenzyloxy-beta-nitrostyrene

Catalog Number: EVT-8694774
CAS Number:
Molecular Formula: C22H19NO4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dibenzyloxy-beta-nitrostyrene is a compound belonging to the class of beta-nitrostyrenes, which are characterized by the presence of a nitro group attached to the beta carbon of a styrene derivative. This compound features two benzyloxy substituents at the 3 and 4 positions of the aromatic ring. The synthesis and study of such compounds have garnered interest due to their potential biological activities, including antimicrobial and anticancer properties.

Source

The primary literature sources for understanding 3,4-dibenzyloxy-beta-nitrostyrene include studies on its synthesis, biological activity, and molecular interactions. Research articles detail various synthetic methods and biological evaluations that highlight the compound's significance in medicinal chemistry and pharmacology.

Classification

3,4-Dibenzyloxy-beta-nitrostyrene is classified as:

  • Chemical Family: Beta-nitrostyrenes
  • Functional Groups: Nitro group (-NO2), ether groups (benzyloxy -O-C6H5)
Synthesis Analysis

Methods

The synthesis of 3,4-dibenzyloxy-beta-nitrostyrene typically involves the Henry reaction, where an aromatic aldehyde reacts with nitromethane in the presence of an acid catalyst (usually ammonium acetate) under reflux conditions.

Technical Details

  1. Reagents:
    • 3,4-dihydroxybenzaldehyde or similar derivatives
    • Nitroalkanes (e.g., nitromethane)
    • Ammonium acetate
    • Solvents (e.g., glacial acetic acid)
  2. Procedure:
    • The aromatic aldehyde is dissolved in glacial acetic acid.
    • Nitroalkane is added along with ammonium acetate.
    • The mixture is refluxed for several hours, monitored by thin-layer chromatography.
    • After completion, the product is isolated through extraction and recrystallization.

The yield of 3,4-dibenzyloxy-beta-nitrostyrene can vary based on reaction conditions but typically ranges from moderate to high efficiency depending on optimization.

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dibenzyloxy-beta-nitrostyrene can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}

Data

  • Molecular Weight: Approximately 269.30 g/mol
  • Melting Point: Determined through experimental methods; specific values may vary based on purity.
  • Spectroscopic Data:
    • Infrared Spectroscopy: Characteristic peaks for nitro (asymmetric and symmetric stretching) and ether functionalities.
    • Nuclear Magnetic Resonance: Chemical shifts corresponding to aromatic protons and methylene groups.
Chemical Reactions Analysis

Reactions

3,4-Dibenzyloxy-beta-nitrostyrene can undergo various chemical transformations due to its functional groups:

  1. Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.
  2. Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization.

Technical Details

For example, the reduction of the nitro group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation techniques. The resultant amine derivatives may exhibit different biological activities compared to the parent compound.

Mechanism of Action

The mechanism of action for compounds like 3,4-dibenzyloxy-beta-nitrostyrene often involves interaction with biological targets such as enzymes or receptors.

Process

  1. Binding Affinity: Studies indicate that beta-nitrostyrenes may inhibit specific enzymes involved in metabolic pathways or microbial growth.
  2. Biological Activity: The presence of the nitro group is crucial for activity; it may participate in redox reactions that affect cellular functions.

Data

Molecular docking studies suggest that these compounds can interact with target proteins, influencing pathways related to cell signaling and metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Solubility in organic solvents varies; generally soluble in dichloromethane and ethanol.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong reducing environments.
  • Reactivity: Reactivity is influenced by substituents on the aromatic ring and the presence of the nitro group.

Relevant analyses include melting point determination and spectroscopic characterizations (NMR, IR).

Applications

Scientific Uses

3,4-Dibenzyloxy-beta-nitrostyrene has potential applications in:

  1. Antimicrobial Agents: Research indicates efficacy against various bacterial strains.
  2. Antifungal Activity: Studies have shown that derivatives exhibit antifungal properties targeting cell wall synthesis.
  3. Medicinal Chemistry: As a lead compound for further modifications aimed at enhancing biological activity or reducing toxicity.
Introduction: Significance in Medicinal Chemistry

Structural Classification within β-Nitrostyrene Pharmacophores

β-Nitrostyrenes constitute a class of electron-deficient alkenes characterized by a nitrovinyl group (–CH=CHNO₂) conjugated to an aromatic ring. 3,4-Dibenzyloxy-beta-nitrostyrene (C₂₂H₁₉NO₄; PubChem CID: 5368638) belongs to the 3,4-disubstituted subclass, where benzyloxy groups (–OCH₂C₆H₅) occupy the meta and para positions of the phenyl ring [2] [5]. This substitution pattern confers distinct properties:

  • Electronic Effects: The benzyloxy donors enhance electron delocalization across the conjugated system, modulating reactivity at the nitrovinyl warhead. This facilitates nucleophilic attack by biological thiols (e.g., cysteine residues in enzymes) [4] [10].
  • Steric Modulation: The bulky benzyl groups impose spatial constraints influencing target binding selectivity. Comparative studies show 3,4-dibenzyloxy derivatives exhibit superior antifungal activity over smaller alkoxy analogs (e.g., methoxy) against Candida auris [1].
  • Lipophilicity Enhancement: Benzyl ethers significantly increase log P values (predicted log P = 4.2) compared to dihydroxy variants (log P ≈ 1.8), promoting membrane permeability [4] [10].

Table 1: Comparative Structural and Physicochemical Properties of β-Nitrostyrene Derivatives

Substituent PatternRepresentative Compoundlog P*Antifungal MIC₈₀ (μg/mL)Key Bioactivity
3,4-DihydroxySL-1 (Natural isolate)~1.88-16 [C. albicans]Broad-spectrum antimicrobial
3,4-DimethoxySynthetic derivative~2.14-8 [C. albicans]PTP1B inhibition
3,4-DibenzyloxyCompound of interest~4.22-4 [C. auris]Cell wall disruption, Efflux modulation
Unsubstitutedβ-Nitrostyrene~1.5>32 [C. albicans]Weak antifungal

**Predicted or experimentally determined octanol-water partition coefficient [1] [4] [10]*

Historical Context and Emergence as a Multitarget Therapeutic Scaffold

β-Nitrostyrenes were first identified as antimicrobial agents in the 1940s, with natural isolates like 3,4-dihydroxy-β-nitrostyrene (SL-1) from Streptomyces lavendulae exhibiting broad activity [3]. Synthetic efforts intensified in the 2000s to address limitations of natural derivatives, including:

  • Instability of catechol groups in 3,4-dihydroxy variants
  • Limited bioavailability due to high polarity
  • Narrow spectrum against resistant strains

The benzyl ether modification emerged as a strategic innovation to enhance metabolic stability and membrane penetration. Key milestones include:

Table 2: Evolution of 3,4-Disubstituted β-Nitrostyrenes as Pharmacophores

PeriodDevelopment MilestoneImpact
1940s-1960sIsolation of natural β-nitrostyrenes (e.g., SL-1)Demonstrated proof-of-concept antimicrobial activity
1980s-1990sSynthesis of alkoxy derivatives (e.g., dimethoxy)Improved chemical stability; Moderate activity gains
Early 2000sDiscovery of PTP1B inhibitory activityEstablished mechanistic link to microbial signaling pathways
2010s-PresentIntroduction of benzyl ether groupsEnhanced lipophilicity; Potency against MDR fungi; Multitarget mechanisms

Recent studies confirm 3,4-dibenzyloxy-beta-nitrostyrene disrupts microbial viability through concurrent actions: fungal cell wall perturbation, efflux pump inhibition, and protein tyrosine phosphatase (PTP) blockade [1] [10]. This multitarget engagement circumvents resistance mechanisms prevalent in single-target antifungals [1] [3].

Epidemiological Rationale: Addressing Multidrug-Resistant Fungal and Bacterial Pathogens

The therapeutic urgency for novel agents like 3,4-dibenzyloxy-beta-nitrostyrene is underscored by alarming epidemiological trends:

  • Fungal Resistance Crisis: Candida auris exhibits near-pan-resistant phenotypes, with >90% resistance to fluconazole, 30-50% resistance to amphotericin B, and emerging echinocandin resistance. Mortality rates exceed 60% in bloodstream infections [1].
  • Bacterial Priority Pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) rank among WHO's critical priority pathogens. β-Nitrostyrenes show preferential activity against Gram-positive bacteria due to their thicker peptidoglycan layer, which may retain hydrophobic compounds more effectively [4].
  • Therapeutic Voids: Only three major antifungal classes (azoles, polyenes, echinocandins) dominate clinical use, with decades passing since the last novel-class approval. 3,4-Dibenzyloxy-beta-nitrostyrene derivatives exhibit low MIC₈₀ values (2-4 μg/mL) against azole-resistant Candida spp. and MRSA, positioning them as promising candidates [1] [4].

Table 3: Activity of 3,4-Dibenzyloxy-beta-nitrostyrene Against Resistant Pathogens

PathogenResistance ProfileMIC₈₀ Range (μg/mL)Reference Standard MIC₈₀ (μg/mL)
Candida aurisMultidrug-resistant (Fluconazole, Amphotericin B)2-4Fluconazole: >64 Amphotericin B: 8-16
Candida albicansAzole-resistant2-4Fluconazole: 16-64
Staphylococcus aureusMethicillin-resistant (MRSA)8-16Vancomycin: 1-2
Enterococcus faeciumVancomycin-resistant (VRE)16-32Linezolid: 1-2

Data compiled from [1] [3] [4]

Research Objectives and Knowledge Gaps

Current research objectives focus on elucidating and optimizing the therapeutic potential of 3,4-dibenzyloxy-beta-nitrostyrene:

  • Mechanistic Elucidation: Determine structural basis for PTP1B inhibition (e.g., binding interactions with Cys215 and Arg221 catalytic residues) and correlate with antimicrobial effects [10].
  • Resistance Mitigation: Validate multitarget engagement (cell wall, efflux pumps, PTPs) reduces spontaneous resistance frequency compared to single-target agents [1].
  • Spectrum Expansion: Optimize derivatives for enhanced Gram-negative activity through permeability studies [4].

Critical knowledge gaps persist:

  • In Vivo Efficacy: No published mammalian infection models evaluate pharmacokinetics or tissue distribution.
  • Target Selectivity: Specificity versus human phosphatases (e.g., TC-PTP) remains uncharacterized, raising potential toxicity concerns.
  • Synthetic Accessibility: Current routes (Henry reaction) yield ~50% product, necessitating optimization for scalable synthesis [1] [10].

Ongoing research aims to transform this promising scaffold into clinically viable candidates addressing the antimicrobial resistance crisis through rational design and mechanistic innovation.

Properties

Product Name

3,4-Dibenzyloxy-beta-nitrostyrene

IUPAC Name

4-(2-nitroethenyl)-1,2-bis(phenylmethoxy)benzene

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C22H19NO4/c24-23(25)14-13-18-11-12-21(26-16-19-7-3-1-4-8-19)22(15-18)27-17-20-9-5-2-6-10-20/h1-15H,16-17H2

InChI Key

CHTJRVASYXOBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.